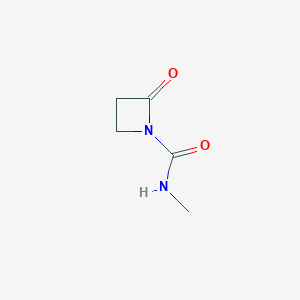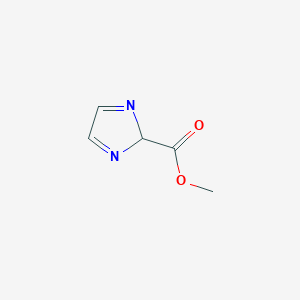
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxazole ring fused with a spiro cyclopropane, making it an interesting subject for research in organic chemistry. The molecular formula of this compound is C6H7NO2, and it has a molecular weight of 125.1253 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one can be achieved through various methods. One common approach involves the cyclopropanation of benzylideneisoxazol-5-one using diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused cyclopropane . The reaction conditions typically include the use of diethyl ether as a solvent and sodium metal for the distillation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.
Scientific Research Applications
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one: This compound has a similar spiro structure but with additional phenyl and methylbenzyl groups.
6-Oxa-4-azaspiro(2.4)hept-4-en-7-one: Another spiro compound with a different substitution pattern.
2-Oxa-6-azaspiro(3.3)heptane: A related compound with a different ring size and substitution.
Uniqueness
7-Methyl-5-oxa-6-azaspiro(24)hept-6-en-4-one is unique due to its specific spiro-fused oxazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
10258-23-8 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3 |
InChI Key |
OHSLPCOXFQWAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)




![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)




